N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide
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Description
“N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide” is a compound that has been studied for its potential therapeutic applications. It has been found to have affinity for alpha1-adrenergic receptors . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors and are significant targets for various neurological conditions treatment .
Synthesis Analysis
While specific synthesis details for “this compound” were not found, related compounds have been synthesized for study. For example, compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures have been synthesized and their structures elucidated .Molecular Structure Analysis
The molecular structure of “this compound” is complex, and its analysis would involve in silico docking and molecular dynamics simulations . These techniques can help identify promising lead compounds and propose a rationale for the activity of these molecules .Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and alpha1-adrenergic receptors (α1-AR) . AChE is an important enzyme in acetylcholine hydrolysis, and its inhibition is a major therapeutic approach for increasing central cholinergic neurotransmission . α1-ARs are a class of G-protein-coupled receptors (GPCRs) that are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its targets by inhibiting AChE and binding to α1-ARs. The inhibition of AChE leads to an increase in acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease where there is a decrease in cholinergic transmission . The binding to α1-ARs affects the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Biochemical Pathways
The compound affects the cholinergic neurotransmission pathway by inhibiting AChE, leading to increased acetylcholine levels . It also impacts the adrenergic signaling pathway by binding to α1-ARs . The downstream effects include improved memory and cognitive function, and regulation of smooth muscle contraction .
Pharmacokinetics
The compound has been found to have adequate pharmacokinetic properties, as supported by in silico studies . .
Result of Action
The compound’s action results in improved short-term memory and anxiety levels in rats treated with aluminium chloride (AlCl3), as shown by behavioral tests . It also attenuates the neurotoxic effects of AlCl3, prevents lipid peroxidation and protein damage, and restores the levels of endogenous antioxidant enzymes .
Future Directions
The future directions for research on “N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide” could involve further exploration of its therapeutic potential. Given its affinity for alpha1-adrenergic receptors, it could be a significant target for various neurological conditions treatment .
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-17-7-3-4-8-18(17)21(25)22-11-16-29(26,27)24-14-12-23(13-15-24)19-9-5-6-10-20(19)28-2/h3-10H,11-16H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHVLGJOANIKSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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